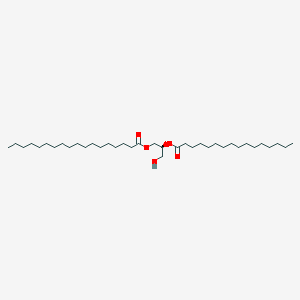

1-Stearoyl-2-palmitoyl-sn-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DG(18:0/16:0/0:0), also known as DAG(18:0/16:0) or diacylglycerol, belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:0/16:0/0:0) is considered to be a diradylglycerol lipid molecule. DG(18:0/16:0/0:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:0/16:0/0:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:0/16:0/0:0) is primarily located in the membrane (predicted from logP). DG(18:0/16:0/0:0) participates in a number of enzymatic reactions. In particular, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and myristoleoyl-CoA can be converted into TG(18:0/16:0/14:1(9Z)) through the action of the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0) through its interaction with the enzyme phosphatidate phosphatase. Furthermore, DG(18:0/16:0/0:0) and palmitoleyl-CoA can be converted into TG(18:0/16:0/16:1(9Z)); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. Furthermore, DG(18:0/16:0/0:0) can be biosynthesized from PA(18:0/16:0); which is catalyzed by the enzyme phosphatidate phosphatase. Finally, DG(18:0/16:0/0:0) and stearoyl-CoA can be converted into TG(18:0/16:0/18:0); which is catalyzed by the enzyme diacylglycerol O-acyltransferase. In humans, DG(18:0/16:0/0:0) is involved in phosphatidylcholine biosynthesis PC(18:0/16:0) pathway and phosphatidylethanolamine biosynthesis pe(18:0/16:0) pathway. DG(18:0/16:0/0:0) is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:0/16:0/24:0) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/16:1(9Z)) pathway, de novo triacylglycerol biosynthesis TG(18:0/16:0/18:1(11Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:0/16:0/18:0) pathway.

DG(18:0/16:0/0:0) is a diglyceride.

Aplicaciones Científicas De Investigación

Introduction to 1-Stearoyl-2-palmitoyl-sn-glycerol

This compound is a diacylglycerol that features stearic acid at the sn-1 position and palmitic acid at the sn-2 position. This compound is part of a broader class of lipids known as glycerolipids, which play crucial roles in various biological processes, including cell signaling, energy storage, and membrane structure. Understanding its applications can provide insights into its potential therapeutic and industrial uses.

Cell Signaling and Hormonal Activity

This compound has been investigated for its role in cell signaling pathways. Research indicates that certain diacylglycerols can act as second messengers in various signaling cascades, influencing cellular responses to hormones and growth factors. For instance, studies have shown that diacylglycerols can activate protein kinase C (PKC), which is involved in numerous cellular processes such as proliferation and differentiation .

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of this compound. It has been shown to exert protective effects against neuronal apoptosis and inflammation, suggesting potential applications in treating neurodegenerative diseases . The ability of this compound to modulate lipid metabolism in neuronal cells could lead to novel therapeutic strategies for conditions like Alzheimer's disease.

Role in Lipid Metabolism

This compound is also significant in lipid metabolism research. Diacylglycerols, including this compound, are involved in the synthesis of triacylglycerols and phospholipids, essential components of cellular membranes. Their metabolic pathways are crucial for understanding energy balance and obesity-related disorders. Studies have indicated that manipulating the levels of specific diacylglycerols can influence metabolic outcomes in animal models .

Potential in Drug Delivery Systems

The unique properties of glycerolipids make them suitable candidates for drug delivery systems. The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research is ongoing to explore its efficacy as a carrier for targeted drug delivery .

Comparative Analysis of Diacylglycerols

| Property | This compound | Other Diacylglycerols |

|---|---|---|

| Fatty Acids | Stearic acid (C18:0), Palmitic acid (C16:0) | Varies (e.g., Oleic, Linoleic) |

| Biological Activity | Neuroprotective, Cell signaling | Varies (e.g., Anti-inflammatory) |

| Applications | Drug delivery, Metabolic regulation | Varies (e.g., Food industry) |

| Synthesis Complexity | Moderate | Varies (Some more complex) |

Case Study 1: Neuroprotection in Alzheimer’s Models

A study conducted on animal models of Alzheimer’s disease demonstrated that supplementation with this compound resulted in reduced neuronal cell death and improved cognitive function. The mechanism was attributed to its ability to modulate inflammatory pathways and enhance synaptic plasticity .

Case Study 2: Lipid Metabolism Regulation

In a clinical trial involving obese patients, the administration of dietary fats rich in specific diacylglycerols led to significant improvements in insulin sensitivity and lipid profiles. Researchers noted that this compound played a pivotal role in these metabolic benefits by influencing adipocyte function and fatty acid oxidation rates .

Propiedades

Fórmula molecular |

C37H72O5 |

|---|---|

Peso molecular |

597 g/mol |

Nombre IUPAC |

[(2S)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |

InChI |

InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m0/s1 |

Clave InChI |

VYQDALBEQRZDPL-DHUJRADRSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |

Descripción física |

Solid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.